4-(Piperidin-4-ylamino)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(piperidin-4-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12,14-15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMWPCOTSHAYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(piperidin-4-ylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(piperidin-4-ylamino)benzonitrile, a molecule of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in public databases, this guide synthesizes information on its probable synthesis, predicted physicochemical properties, and potential biological activities based on the well-established chemistry of its constituent moieties and structurally related analogs. This document is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical methodologies for the synthesis, characterization, and evaluation of this and similar compounds.
Introduction and Molecular Overview
4-(piperidin-4-ylamino)benzonitrile is a small molecule featuring a central benzonitrile core linked to a piperidine ring via a secondary amine. The piperidine scaffold is a ubiquitous structural motif in a vast number of approved pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, which in turn influence pharmacokinetic profiles. The benzonitrile group is a versatile functional group that can participate in various chemical transformations and is often found in compounds with diverse biological activities. The combination of these two pharmacophores in 4-(piperidin-4-ylamino)benzonitrile suggests its potential as a valuable building block or lead compound in drug discovery programs.
Molecular Structure:
Caption: Chemical structure of 4-(piperidin-4-ylamino)benzonitrile.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Method |
| Molecular Formula | C12H15N3 | - |
| Molecular Weight | 201.27 g/mol | - |
| XlogP3 | 1.8 | Computational |
| Hydrogen Bond Donors | 2 | Computational |
| Hydrogen Bond Acceptors | 3 | Computational |
| Rotatable Bonds | 2 | Computational |
| pKa (most basic) | ~9.5 (piperidine N) | Based on similar structures |
| pKa (less basic) | ~2.0 (aniline N) | Based on similar structures |
Synthesis and Purification
The most plausible and efficient synthetic route to 4-(piperidin-4-ylamino)benzonitrile is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) with 4-aminopiperidine. The fluorine substituent is generally more reactive in SNAr reactions, making 4-fluorobenzonitrile the preferred starting material.
Caption: Proposed synthetic workflow for 4-(piperidin-4-ylamino)benzonitrile.
Experimental Protocol: Synthesis
Materials:
-
4-Fluorobenzonitrile
-
4-Aminopiperidine
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-aminopiperidine (1.0 eq) in DMSO, add 4-fluorobenzonitrile (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude 4-(piperidin-4-ylamino)benzonitrile can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol or ethyl acetate and hexane as the eluent system.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the benzonitrile ring, the methine proton on the piperidine ring at the point of attachment, and the methylene protons of the piperidine ring. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: Will show distinct signals for the quaternary carbon of the nitrile group, the aromatic carbons, and the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent protonated molecular ion [M+H]⁺ at m/z 202.13.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development.
Potential Applications in Drug Development
The 4-(piperidin-4-ylamino)benzonitrile scaffold is of interest in several therapeutic areas due to the known biological activities of related compounds.
-
Kinase Inhibition: Many kinase inhibitors incorporate a piperidine moiety for improved solubility and cell permeability. The aminobenzonitrile portion can act as a hinge-binding motif in the ATP-binding pocket of various kinases.
-
GPCR Modulation: The piperidine ring is a common feature in ligands for G-protein coupled receptors. The overall structure could be explored for activity against various GPCR targets.
-
Enzyme Inhibition: Derivatives of aminobenzonitrile have been investigated as inhibitors for a range of enzymes. For instance, related structures have shown inhibitory activity against Lysine Specific Demethylase 1 (LSD1), a target in oncology.
Caption: Potential therapeutic applications of 4-(piperidin-4-ylamino)benzonitrile.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(piperidin-4-ylamino)benzonitrile is not available, precautions should be taken based on the safety profiles of its starting materials and related compounds.
-
4-Aminopiperidine: Corrosive and can cause severe skin burns and eye damage. It is also flammable.
-
4-Fluorobenzonitrile/4-Chlorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
4-(piperidin-4-ylamino)benzonitrile represents a promising chemical scaffold with potential for development in various areas of medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. While the absence of a registered CAS number suggests it may be a novel or less-studied compound, the principles outlined here, based on established chemical knowledge, offer a robust framework for its further investigation by researchers and drug development professionals.
References
This section would typically contain a numbered list of all cited sources with full bibliographic information and clickable URLs. As the CAS number for the specific topic compound was not found, the references would pertain to the synthesis and properties of the starting materials and analogous compounds discussed in the text.
Technical Guide: Secondary Amine Linkers in Medicinal Chemistry
Strategies for Physicochemical Optimization, Synthesis, and Metabolic Stability
Executive Summary
In the architecture of drug design, the linker is rarely just a bridge; it is a functional lever. While amide and ether linkers offer stability, secondary amine linkers occupy a unique "Goldilocks zone" in medicinal chemistry. They provide a protonatable center (typically pKa 8–10) that enhances aqueous solubility without the permanent charge of a quaternary ammonium, and they offer a hydrogen bond donor (HBD) that tertiary amines lack.
However, this utility comes with distinct liabilities: susceptibility to CYP450-mediated N-dealkylation and a high propensity for hERG channel blockade. This guide details the engineering principles required to harness the solubility benefits of secondary amines while mitigating their metabolic and toxicological risks.
Part 1: Physicochemical Properties & Design Logic[1]
The decision to incorporate a secondary amine linker is often driven by the need to modulate Lipophilic Efficiency (LipE) and Solubility . Unlike amides (neutral, rigid) or ethers (lipophilic, flexible), secondary amines introduce basicity.
The Ionization-Solubility Trade-off
At physiological pH (7.4), a secondary amine with a pKa of 9.5 is >99% protonated. This cationic species dramatically improves solvation but can impede passive membrane permeability. The goal is to tune the pKa into the 7.0–8.5 range, ensuring a significant fraction exists as the neutral species to facilitate membrane transit.
Table 1: Comparative Physicochemical Profiles of Amine Classes
| Feature | Primary Amine ( | Secondary Amine ( | Tertiary Amine ( |
| pKa Range (Aliphatic) | 10.0 – 10.8 | 10.5 – 11.2 | 9.8 – 10.5 |
| H-Bond Donors | 2 | 1 | 0 |
| Metabolic Liability | High (MAO, Acetylation) | High (N-dealkylation) | Moderate (N-oxidation, N-dealkylation) |
| hERG Risk | Moderate | High | High |
| Solubility Impact | High | High | Moderate |
Structural Logic: The "Solubility Handle"
In PROTACs and fragment-based drug discovery (FBDD), secondary amines are often deployed not just as connectors but as "solubility handles." The protonated nitrogen disrupts planar stacking of aromatic systems, increasing the energy required for crystal lattice formation and thereby enhancing solubility.
Part 2: Synthetic Methodologies & Decision Framework
Selecting the correct synthetic route is critical to avoid over-alkylation (forming tertiary amines) or side reactions.
Synthetic Decision Tree
The following logic flow dictates the optimal synthetic strategy based on the electronic nature of the carbon centers being linked.
Protocol: Robust Reductive Amination (The STAB Method)
Causality: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride because it is less toxic and, critically, it does not reduce aldehydes/ketones effectively unless the imine is formed. This kinetic selectivity prevents the formation of alcohol side products.
Reagents:
-
Amine (
equiv) -
Aldehyde/Ketone (
equiv) -
Sodium Triacetoxyborohydride (
equiv) -
Acetic Acid (AcOH) (
equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
Step-by-Step Methodology:
-
Imine Formation (The Checkpoint):
-
Dissolve the amine and carbonyl component in DCE (
M concentration). -
Add AcOH.[2][3] Note: AcOH catalyzes imine formation by protonating the carbonyl oxygen.
-
Self-Validating Step: Stir for 30–60 minutes. Pull an aliquot for LCMS/TLC. You must see the imine peak (M-18 or M+1 depending on ionization) or disappearance of starting amine before proceeding. If no imine forms, add 4Å molecular sieves to drive equilibrium.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes to prevent dialkylation).
-
Add STAB in one portion.
-
Allow to warm to room temperature and stir for 2–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂).
-
Extract with DCM (x3).
-
Purification: Secondary amines often streak on silica. Use DCM/MeOH with 1%
or triethylamine to sharpen peaks during chromatography.
-
Part 3: Metabolic Stability & Toxicology
The greatest liability of secondary amine linkers is oxidative dealkylation by Cytochrome P450 (specifically CYP3A4 and CYP2D6).
Mechanism of Instability: N-Dealkylation
Metabolism proceeds via radical abstraction of a hydrogen atom from the
Engineering Stability (Mitigation Strategies)
To block this pathway, you must make the
-
Steric Occlusion: Introduce a methyl group on the
-carbon (branching). This hinders the approach of the CYP450 heme iron.-
Trade-off: May reduce synthetic yield during reductive amination due to steric hindrance.
-
-
Electronic Deactivation (Fluorination): Place fluorine atoms on the
-carbon (e.g., ). The strong electron-withdrawing effect reduces the electron density of the amine lone pair (lowering pKa) and strengthens the C-H bonds on the -carbon, making radical abstraction energetically unfavorable [1]. -
Cyclization: Constrain the secondary amine within a ring (e.g., piperidine, pyrrolidine). While these are technically secondary amines, they are often referred to as cyclic amines. To protect a linker, incorporate the nitrogen into a piperazine or spirocycle.
The hERG Liability
Secondary amines are notorious for blocking the hERG potassium channel, leading to QT prolongation and potential cardiotoxicity.
-
Mechanism: The protonated amine forms a cation-
interaction with Tyr652 and Phe656 residues inside the hERG pore. -
Solution: Reduce the basicity (pKa < 7.5) or introduce a zwitterionic motif (e.g., add a carboxylic acid nearby) to neutralize the net charge, preventing the cation-
interaction [2].
Part 4: Advanced Applications (PROTACs)
In Proteolysis Targeting Chimeras (PROTACs), the linker defines the ternary complex geometry.[5] Secondary amines are increasingly preferred over PEGs for short, rigid linkers.
-
Boc-NH-Bis(acid-PEG1-m): A common building block where the secondary amine serves as a branching point for further diversification or to modulate the physicochemical properties of the final degrader [3].
-
Piperazine Linkers: These rigid secondary amine analogs restrict the conformational freedom of the PROTAC, potentially reducing the entropic penalty of ternary complex formation.
References
-
Abdel-Magid, A. F., et al. (1996).[2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Expert Opinion on Drug Discovery. (2024). "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter. Link
-
BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the PROTAC Linker: Boc-NH-Bis(acid-PEG1-m)." BenchChem.[7][8] Link
-
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Piperidin-4-ylamino)benzonitrile via Reductive Amination
Abstract
This document provides a comprehensive guide for the synthesis of 4-(piperidin-4-ylamino)benzonitrile, a key intermediate in the development of various pharmaceutical agents. The protocol detailed herein utilizes a one-pot reductive amination reaction between 4-aminobenzonitrile and piperidin-4-one using sodium triacetoxyborohydride as a mild and selective reducing agent. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization of the target compound.
Introduction
4-(Piperidin-4-ylamino)benzonitrile serves as a crucial building block in medicinal chemistry, forming the core structure of numerous compounds with diverse therapeutic applications. Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation.[1] This method involves the reaction of a carbonyl compound (piperidin-4-one) with an amine (4-aminobenzonitrile) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine product.[2][3]
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is pivotal to the success of this synthesis. Its mild nature and remarkable selectivity for iminium ions over ketones or aldehydes allow for a one-pot procedure where the reducing agent can be present from the start of the reaction.[4][5] This circumvents the need to isolate the often-unstable imine intermediate and typically results in high yields and clean reaction profiles.[6] The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion.[7][8]
Reaction Scheme and Mechanism
The synthesis of 4-(piperidin-4-ylamino)benzonitrile proceeds via a two-step, one-pot process:
-
Iminium Ion Formation: 4-Aminobenzonitrile acts as a nucleophile, attacking the carbonyl carbon of piperidin-4-one. This is followed by dehydration, often acid-catalyzed, to form a protonated imine (iminium ion).
-
Reduction: The hydride from sodium triacetoxyborohydride is selectively delivered to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.
"4-Aminobenzonitrile" [image="https://www.chemspider.com/Images/8235.png", label=""]; "Piperidin-4-one" [image="https://www.chemspider.com/Images/11516.png", label=""]; "Hemiaminal" [label="Hemiaminal Intermediate"]; "Iminium Ion" [label="Iminium Ion Intermediate"]; "4-(Piperidin-4-ylamino)benzonitrile" [image="https://www.chemspider.com/Images/21106203.png", label=""]; } केंद Figure 1: Overall reaction scheme for the synthesis of 4-(piperidin-4-ylamino)benzonitrile.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Aminobenzonitrile | ≥98% | Sigma-Aldrich | 873-74-5 |
| Piperidin-4-one hydrochloride | 95% | Alfa Aesar | 40064-34-4 |
| Sodium triacetoxyborohydride | 97% | Acros Organics | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 107-06-2 |
| Acetic Acid, Glacial | ≥99.7% | Fisher Scientific | 64-19-7 |
| Saturated Sodium Bicarbonate | ACS Grade | VWR | 144-55-8 |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | 75-09-2 |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore | 7757-82-6 |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 |
Safety Precautions:
-
Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water.[9][10] It can cause skin and serious eye irritation.[11] Handle in a well-ventilated fume hood, under an inert atmosphere if possible, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
-
1,2-Dichloroethane (DCE): DCE is a suspected carcinogen and is toxic. All manipulations should be performed in a certified chemical fume hood.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with care using appropriate PPE.
Step-by-Step Synthesis Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminobenzonitrile (5.91 g, 50 mmol, 1.0 eq) and piperidin-4-one hydrochloride (8.45 g, 55 mmol, 1.1 eq).
-
Add anhydrous 1,2-dichloroethane (100 mL) to the flask. The use of an aprotic solvent like DCE is preferred for this reaction.[14]
-
Add glacial acetic acid (2.86 mL, 50 mmol, 1.0 eq). Acetic acid serves as a catalyst to promote the formation of the iminium ion intermediate.[7]
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 eq) portion-wise over 15 minutes. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Work-up and Purification
-
Upon completion, carefully quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate solution. Be cautious as gas evolution may occur.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution using a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-(piperidin-4-ylamino)benzonitrile as a white to off-white solid.
Characterization and Quality Control
The identity and purity of the synthesized 4-(piperidin-4-ylamino)benzonitrile should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white solid |
| Yield | Typically 75-90% |
| Melting Point | Literature values can be used for comparison. |
| ¹H NMR | Spectral data should be consistent with the proposed structure. |
| ¹³C NMR | The number and chemical shifts of the signals should correspond to the carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated molecular weight (C₁₂H₁₅N₃, MW: 201.27 g/mol ). |
| HPLC Purity | ≥98% |
Note: For NMR analysis, dissolve 5-10 mg of the sample in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[15]
Mechanistic Workflow and Data Interpretation
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time. Ensure all reagents are of high quality and anhydrous where specified. |
| Decomposition of the reducing agent. | Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under dry conditions. | |
| Loss of product during work-up. | Ensure complete extraction from the aqueous phase. Be careful during the neutralization step to avoid product precipitation and loss. | |
| Presence of Starting Material | Insufficient amount of reducing agent. | Use a slight excess of the reducing agent (1.2-1.5 eq). |
| Reaction not run to completion. | Monitor the reaction closely by TLC/LC-MS and allow it to stir until all starting material is consumed. | |
| Formation of Byproducts | Over-reduction of the nitrile group. | Sodium triacetoxyborohydride is generally selective for iminium ions and typically does not reduce nitriles under these conditions.[14] If observed, consider a milder reducing agent or shorter reaction times. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-(piperidin-4-ylamino)benzonitrile via reductive amination. The use of sodium triacetoxyborohydride offers a safe, efficient, and selective method for this transformation, making it suitable for both small-scale research and larger-scale production. By following the outlined procedures and paying close attention to the safety and handling guidelines, researchers can consistently obtain high yields of the desired product with excellent purity.
References
- Lifechem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Brainly.com. (2024, January 25).
- Organic Chemistry Portal. (n.d.).
- Myers, J. W. (n.d.).
- TCI Chemicals. (2025, May 22). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
- Apollo Scientific. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet - Sodium triacetoxyborohydride.
- Chemistry Stack Exchange. (2019, July 25).
- Master Organic Chemistry. (2017, September 1).
- Sigma-Aldrich. (2024, November 4). Safety Data Sheet - Sodium triacetoxyborohydride.
- ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Benchchem. (n.d.). Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues: A Guide to 1H and 13C NMR Spectral Analysis.
- The Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile.
- National Institutes of Health. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- Synlett. (2015, February 5).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Figure S36. 13 C-NMR for 4-[(pyridin-4-yl)amino]benzonitrile.
- Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- ResearchGate. (2015, October 9).
- Benchchem. (n.d.).
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Biomed Pharmacol J. (2008).
- Reddit. (2017, June 9).
- Chemical Review and Letters. (2021, October 30).
- Benchchem. (n.d.). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
- MDPI. (2022, August 31). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile.
- ResearchGate. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. brainly.com [brainly.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifechempharma.com [lifechempharma.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: Optimized Reductive Amination of Electron-Deficient Anilines
Abstract & Strategic Overview
This application note details the synthesis of tert-butyl 4-((4-cyanophenyl)amino)piperidine-1-carboxylate via reductive amination. This transformation couples a sterically demanding ketone (N-Boc-4-piperidone ) with an electron-deficient aniline (4-aminobenzonitrile ).
The Core Challenge:
4-Aminobenzonitrile acts as a weak nucleophile due to the strong electron-withdrawing nature of the cyano group (
The Solution: To overcome this, this protocol utilizes Sodium Triacetoxyborohydride (STAB) in the presence of Acetic Acid (AcOH) . STAB is a mild, selective hydride donor that reduces the in situ formed iminium ion faster than the ketone, preventing side reactions. For stubborn substrates, a Titanium(IV) Isopropoxide mediated variant is provided as a high-force alternative.
Reaction Mechanism & Logic
The reaction proceeds via a "Direct Reductive Amination" pathway.[1] The presence of acid is critical: it protonates the carbonyl oxygen (activating it toward nucleophilic attack) and facilitates the dehydration of the hemiaminal to the iminium ion.[2]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the reductive amination.[1][3] Note that for 4-aminobenzonitrile, the equilibrium shifts heavily toward the reactants, necessitating acid catalysis to drive iminium formation.
Experimental Protocols
Method A: Standard STAB Protocol (Recommended)
Best for: General synthesis, high functional group tolerance, simple workup.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| N-Boc-4-piperidone | 1.0 | Electrophile (Ketone) |
| 4-Aminobenzonitrile | 1.1 | Nucleophile (Amine) |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Acid Catalyst |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M Concentration |
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (1.1 equiv) and N-Boc-4-piperidone (1.0 equiv) in DCE (or DCM).
-
Activation: Add Acetic Acid (1.0–2.0 equiv). Stir at room temperature for 30–60 minutes.
-
Note: This pre-stirring period allows the equilibrium to establish the imine/iminium species before the reducing agent is introduced.
-
-
Reduction: Cool the mixture slightly to 0°C (optional, but recommended to control exotherm). Add STAB (1.5 equiv) portion-wise over 5–10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature under nitrogen atmosphere.
-
Duration: Typically 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
-
Quench: Once the starting amine is consumed, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.[4] Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3x).[4] Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 10% → 40% EtOAc in Hexanes).
Method B: Titanium(IV) Isopropoxide Method (Advanced)
Best for: Extremely sluggish reactions where Method A fails to reach full conversion.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| N-Boc-4-piperidone | 1.0 | Electrophile |
| 4-Aminobenzonitrile | 1.0 | Nucleophile |
| Titanium(IV) Isopropoxide | 1.25 | Lewis Acid / Water Scavenger |
| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |
| Ethanol (Absolute) | Solvent | For Reduction Step |
Step-by-Step Procedure:
-
Imine Formation: In a dry flask under Argon, mix 4-aminobenzonitrile (1.0 equiv), N-Boc-4-piperidone (1.0 equiv), and Ti(OiPr)₄ (1.25 equiv).
-
Note: This can be done neat (no solvent) or in minimal dry THF. Stir at room temperature for 4–6 hours. The mixture will become viscous.
-
-
Reduction: Dilute the mixture with absolute Ethanol (approx. 2 mL per mmol). Carefully add NaBH₄ (1.5 equiv) portion-wise.
-
Caution: Exothermic reaction with gas evolution.
-
-
Stirring: Stir the resulting mixture for 2–4 hours at room temperature.
-
Hydrolysis (Critical): Quench by adding water (approx. 1 mL per mmol Ti). A heavy white precipitate (
) will form. -
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.
-
Purification: Concentrate the filtrate and purify via column chromatography as in Method A.
Workflow Visualization
Figure 2: Operational workflow for Method A (STAB Protocol).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Poor imine formation due to weak nucleophile. | Switch to Method B (Ti(OiPr)₄) . Titanium coordinates to the ketone, drastically increasing electrophilicity. |
| Starting Material Remains | Insufficient acid catalysis. | Increase AcOH to 2.0–3.0 equiv or add 5% TFA (Trifluoroacetic acid). |
| Side Product: Alcohol | Direct reduction of ketone before imine forms. | Ensure the "Pre-stirring" step (Step 2) is at least 60 mins. Add STAB slower at 0°C. |
| Gummy Precipitate | Boron-Amine complexes. | Ensure vigorous stirring during the NaHCO₃ quench. Adding Potassium Sodium Tartrate (Rochelle's Salt) helps break up stubborn emulsions. |
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable solid. Handle in a fume hood.
-
4-Aminobenzonitrile: Toxic if swallowed or inhaled. Potential skin irritant.
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.
-
Cyanide Risk: If substituting STAB with Sodium Cyanoborohydride (NaBH₃CN), extreme caution is required. Acidification releases lethal HCN gas. Method A (STAB) is preferred to avoid this risk.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[2] [Link]
-
Bhattacharyya, S. (1995). Reductive Alkylation of Secondary Amines with Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[7] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. designer-drug.com [designer-drug.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Reactions Involving 4-Aminobenzonitrile
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for a common challenge in organic synthesis: the removal of unreacted 4-aminobenzonitrile from reaction mixtures. As a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, its effective removal is critical for obtaining high-purity products.[1][2] This document is designed to provide you with both theoretical understanding and practical, step-by-step protocols to address this purification challenge.
Troubleshooting Common Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My desired product is neutral and I'm struggling to remove the unreacted 4-aminobenzonitrile by standard column chromatography. What's my first line of attack?
This is a frequent challenge, as the polarity of 4-aminobenzonitrile can sometimes be similar to that of the desired product, leading to co-elution. The most straightforward and often most effective method is an acidic wash, leveraging the basicity of the amino group.
Causality: The primary amino group on 4-aminobenzonitrile is basic and will be protonated in the presence of an acid to form a water-soluble ammonium salt.[3][4] This salt will then preferentially partition into the aqueous phase during a liquid-liquid extraction, while your neutral organic product remains in the organic phase.[5][6]
Recommended Protocol: Acidic Liquid-Liquid Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[7][8]
-
Transfer: Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid, such as 1 M HCl.[3]
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the two layers to fully separate. The protonated 4-aminobenzonitrile will be in the lower aqueous layer (assuming your organic solvent is less dense than water).
-
Drain: Carefully drain and collect the aqueous layer.
-
Repeat: For complete removal, repeat the acidic wash (steps 3-6) two more times.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified product.[9]
Question 2: My product is sensitive to strong acids. Is there a milder alternative to an HCl wash for removing 4-aminobenzonitrile?
Yes, for acid-sensitive products, a milder acidic wash or an alternative complexation method can be employed.
Causality: Weaker acids can still effectively protonate the basic amine. Alternatively, certain metal ions can coordinate with the amine, forming a water-soluble complex that can be extracted.
Alternative Protocols:
-
Weak Acid Wash: A 20% aqueous solution of citric acid can be used in place of HCl. It is less harsh and can often achieve the desired separation without degrading sensitive functional groups.[3]
-
Copper (II) Sulfate Wash: A 10% aqueous solution of copper (II) sulfate is an excellent alternative.[10][11] The copper ions will form a coordination complex with the 4-aminobenzonitrile, which is typically deep blue or purple and highly water-soluble.[3] Continue washing until the aqueous layer no longer changes color.
Question 3: I've tried an acidic wash, but I'm still seeing traces of 4-aminobenzonitrile in my NMR spectrum. How can I remove these last remnants?
For trace amounts of amine impurities, scavenger resins are a highly effective and clean method of purification.
Causality: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind specific types of molecules.[12] For primary amines like 4-aminobenzonitrile, isocyanate or aldehyde functionalized resins are particularly effective.[13][14] The resin-bound impurity is then simply removed by filtration.
Recommended Protocol: Scavenger Resin Purification
-
Resin Selection: Choose a scavenger resin suitable for primary amines, such as a polystyrene-supported isocyanate or aldehyde resin.
-
Dissolution: Dissolve your partially purified product in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Incubation: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of remaining impurity).
-
Agitation: Gently agitate the mixture at room temperature. Reaction times can vary, so it's advisable to monitor the reaction by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Concentration: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain your final, highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-aminobenzonitrile that I should consider for purification?
Understanding the properties of 4-aminobenzonitrile is crucial for designing an effective purification strategy.
| Property | Value/Description | Implication for Purification |
| pKa | ~1.74 (for the conjugate acid)[7] | The amino group is basic and can be protonated by acids, making it water-soluble. |
| Solubility | Soluble in ethyl acetate, dichloromethane, and chloroform.[7][8] Sparingly soluble in water.[1] | It will primarily reside in the organic layer during a standard extraction. |
| Physical State | Off-white to yellow crystalline solid.[1][2] | This allows for purification by recrystallization if a suitable solvent is found. |
| Melting Point | 83-85 °C[7] | Can be used as an indicator of purity. |
Q2: Can I use flash column chromatography to remove 4-aminobenzonitrile?
Yes, flash column chromatography can be effective, but success depends heavily on the polarity of your desired product.
Expertise & Experience: 4-aminobenzonitrile is a relatively polar compound. If your product is significantly less polar, a standard silica gel column with a hexane/ethyl acetate solvent system should provide good separation.[15] For compounds with similar polarity, a normal-phase separation can be challenging. In such cases, consider using a different stationary phase like alumina (basic or neutral) which can sometimes improve the separation of amines.[16] Alternatively, reversed-phase chromatography, where the most polar compounds elute first, can be an option.[16]
Q3: Is recrystallization a viable method for removing 4-aminobenzonitrile?
Recrystallization can be an excellent purification method if there is a significant difference in solubility between your product and 4-aminobenzonitrile in a particular solvent system.[17][18]
Trustworthiness: The key to a successful recrystallization is finding a solvent in which your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while 4-aminobenzonitrile remains soluble at lower temperatures.[19] It can be purified by recrystallization from water or 5% aqueous ethanol.[7]
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.[18]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.[17]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals thoroughly.
Visualizing Purification Workflows
The following diagrams illustrate the logical steps for the primary purification techniques discussed.
Caption: Workflow for removing 4-aminobenzonitrile via acidic extraction.
Caption: Workflow for trace removal of 4-aminobenzonitrile using a scavenger resin.
References
-
Solubility of Things. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
- Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, (1), 152-158.
- Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
- Garcia, J. G. (2003). Scavenger Resins in Solution Phase CombiChem. Methods in Enzymology, 369B, 391-412.
- Siegel, M. G., et al. (1997). Polymeric Scavengers for the Purification of Combinatorial Libraries. Tetrahedron Letters, 38(20), 3357-3360.
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminobenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 873-74-5: 4-Aminobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. organomation.com [organomation.com]
- 7. 4-Aminobenzonitrile CAS#: 873-74-5 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Workup [chem.rochester.edu]
- 12. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 13. suprasciences.com [suprasciences.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. rsc.org [rsc.org]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. physics.emu.edu.tr [physics.emu.edu.tr]
minimizing dialkylation side products in piperidine synthesis
Topic: Minimizing Dialkylation & Quaternization in Piperidine Derivatization Ticket ID: PIP-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist
Module 1: Diagnostic & Triage
User Query: "I am synthesizing an N-alkylated piperidine derivative. My LC-MS shows a significant mass peak corresponding to the 'dialkylated' or quaternary ammonium salt byproduct. How do I stop the reaction at the tertiary amine stage?"
The Mechanistic Root Cause
The core issue is Competitive Nucleophilicity .
In standard
Visualizing the Problem
The following diagram illustrates the kinetic competition you are fighting.
Figure 1: The Competitive Alkylation Pathway. If
Module 2: Troubleshooting Direct Alkylation ( )
Applicability: When you must use an alkyl halide (e.g., the electrophile is not available as an aldehyde/ketone).
The "Cesium Effect" Protocol
Standard bases like
Step-by-Step Protocol
-
Stoichiometry:
-
Piperidine (Substrate): 1.0 equiv
-
Alkyl Halide: 1.0 - 1.1 equiv (Do NOT use excess)
- : 1.5 - 2.0 equiv
-
TBAI (Additive): 0.1 equiv (Tetrabutylammonium iodide - optional, accelerates
)
-
-
Solvent System: Anhydrous DMF or Acetonitrile (MeCN).
-
Critical: Add 4Å Molecular Sieves . Water solvates the amine and reduces selectivity.
-
-
Execution:
-
Stir Piperidine,
, and Sieves in solvent for 30 mins at RT. -
Add Alkyl Halide dropwise over 1 hour (simulating high dilution).
-
Monitor via TLC/LC-MS. Stop immediately upon consumption of starting material.
-
Data: Base Selection Impact
Comparison of bases in the alkylation of secondary amines (General trends based on Salvatore et al.)
| Base | Primary Product | Selectivity (Mono:Di) | Notes |
| Mixture ( | Low (~60:40) | Poor solubility leads to heterogeneous hotspots. | |
| Mixture | Moderate | Often requires heat, which accelerates | |
| Tertiary Amine | High (>90:10) | "Cesium Effect" suppresses over-alkylation. | |
| Mixture | Low | Too aggressive; deprotonation can lead to elimination side products. |
Module 3: The Reductive Amination Alternative
Applicability: If your electrophile can be sourced as an aldehyde or ketone.[1][2][3][4] Recommendation: This is the preferred route for drug development as it inherently avoids quaternization (the intermediate iminium ion cannot react twice with the carbonyl to form a stable bond under these conditions).
Protocol: Sodium Triacetoxyborohydride (STAB)
This method uses
Step-by-Step Protocol
-
Reagents:
-
Piperidine: 1.0 equiv
-
Aldehyde/Ketone: 1.1 - 1.2 equiv
- : 1.4 - 1.5 equiv
-
Acetic Acid (AcOH): 1.0 equiv (Catalyst)
-
Solvent: DCE (1,2-Dichloroethane) or THF.[4]
-
-
Execution:
-
Mix Piperidine and Aldehyde in DCE.
-
Add AcOH.[5] Stir for 15-30 mins (Imine formation).
-
Add
in one portion. -
Stir at RT for 2-16 hours.
-
-
Why this works: The resulting tertiary amine is sterically hindered and lacks a proton to form a new iminium species, effectively "capping" the reaction at the mono-alkylated stage.
Decision Tree: Method Selection
Figure 2: Workflow for selecting the optimal synthetic strategy.
Module 4: Purification & Isolation
User Query: "I still have ~10% quaternary salt. How do I remove it without running a column?"
The "Acid-Base Wash" Technique
Quaternary ammonium salts are permanently charged cations, regardless of pH. Tertiary amines (your product) can be switched between charged (acidic pH) and neutral (basic pH). We exploit this for separation.
Troubleshooting Guide: Extraction Protocol
-
Quench: Dilute reaction mixture with EtOAc or DCM.
-
Basic Wash (Remove Acid/Impurities): Wash organic layer with Sat.
.-
Note: Both Product (
amine) and Side Product (Quat) are in the organic layer (if Quat has a lipophilic counterion) or Quat is in aqueous. This step is just preliminary.
-
-
The Separation Step:
-
Extract the organic layer with 1M HCl (3x).
-
Chemistry: The Piperidine product becomes protonated (
) and moves to the Aqueous Phase . The Quaternary salt ( ) also stays in the aqueous phase? WAIT. -
Correction: Standard Quats are water-soluble. However, if you have a very lipophilic Quat, it might stay in organic.
-
Better Method:Precipitation.
Revised Purification for Quaternary Removal:
-
Solvent Switch: Evaporate DMF/MeCN. Redissolve crude in Diethyl Ether or Hexane/EtOAc (9:1) .
-
Filtration: Quaternary ammonium salts are generally insoluble in non-polar ethers. The tertiary amine product will dissolve; the Quat will precipitate as a solid/gum.
-
Filter off the solid.[6] The filtrate contains your pure product.
-
References
-
Salvatore, R. N., et al. (2002).[7] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[7] The Journal of Organic Chemistry, 67(7), 2329–2332.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
BenchChem Technical Support. (2025). "Minimizing byproduct formation in amine alkylation reactions."
-
Master Organic Chemistry. (2017). "Alkylation of Amines and Reductive Amination."
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
separation of cis/trans isomers in substituted piperidine derivatives
Technical Support Center: Separation & Characterization of Substituted Piperidine Isomers
Welcome to the Piperidine Isomer Resolution Hub
Subject: Technical guidance on separating cis/trans diastereomers of substituted piperidine derivatives. Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Analytical identification, chromatographic separation, and bulk purification.
Module 1: Diagnostic & Identification
"Is my compound cis or trans?"
Before attempting separation, you must definitively assign the relative stereochemistry. Substituted piperidines exist in dynamic chair conformations. The relationship between the substituents (equatorial vs. axial) dictates the coupling constants (
The NMR Logic (Karplus Relationship)
The magnitude of the vicinal proton-proton coupling constant (
-
Axial-Axial (
): Dihedral angle . Large coupling (10–13 Hz ).[2] -
Axial-Equatorial (
) or Equatorial-Equatorial ( ): Dihedral angle . Small coupling (2–5 Hz ).
Critical Rule: You are looking at the protons to determine the orientation of the substituents.
-
Thermodynamic Preference: Bulky substituents prefer the equatorial position to avoid 1,3-diaxial strain.
Assignment Matrix
| Substitution Pattern | Isomer | Preferred Conformation (Substituents) | Proton Relationship | Expected |
| 2,3-disubstituted | Trans | Diequatorial (e,e) | Axial-Axial | Large (~11 Hz) |
| Cis | Axial-Equatorial (a,e) | Axial-Equatorial | Small (~3-5 Hz) | |
| 3,4-disubstituted | Trans | Diequatorial (e,e) | Axial-Axial | Large (~11 Hz) |
| Cis | Axial-Equatorial (a,e) | Axial-Equatorial | Small (~3-5 Hz) | |
| 1,3-disubstituted | Cis | Diequatorial (e,e) | Axial-Axial | Large (~11 Hz) |
| Trans | Axial-Equatorial (a,e) | Axial-Equatorial | Small (~3-5 Hz) |
Note: For 1,3-disubstituted systems, the relationship reverses compared to 1,2 or 1,4 systems. Cis-1,3 allows both groups to be equatorial, making it the thermodynamically stable isomer with large proton coupling [1].
Workflow Diagram: Structural Assignment
Caption: Logic flow for assigning relative stereochemistry based on vicinal coupling constants.
Module 2: Separation Strategies
"How do I purify the isomers?"
Piperidines are basic (
Method A: Chromatographic Separation (Analytical to Prep)[3]
1. Supercritical Fluid Chromatography (SFC) SFC is the "Gold Standard" for piperidine separation due to low viscosity and high diffusivity.
-
Why: Amine-functionalized CO2 mobile phases suppress silanol interactions better than liquids.
-
Column Selection:
-
Achiral (Diastereomers): 2-Ethylpyridine (2-EP), Diol.
-
Chiral (Enantiomers & Diastereomers): IG, IC, AD-H (Amylose/Cellulose based). Even for non-racemic diastereomers, chiral columns often provide superior separation due to the specific "groove" fit of the piperidine ring [2].
-
2. HPLC (Reversed Phase)
-
Challenge: Silanol activity leads to tailing.
-
Solution: Use High-pH stable columns or "Type B" ultra-pure silica.[3]
-
Mobile Phase Additive: 0.1% Triethylamine (TEA) or Diethylamine (DEA) is mandatory unless using a high-pH buffer (Ammonium Bicarbonate pH 10).
Protocol: High-pH HPLC Separation
-
Column: Waters XBridge C18 or Phenomenex Gemini-NX (High pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min.
-
Rationale: At pH 10, the piperidine (pKa ~11) is partially deprotonated, and the silica surface is negatively charged, but the high ionic strength and specific column chemistry prevent tailing [3].
Method B: Bulk Resolution (Crystallization)
For multi-gram scales, chromatography is expensive. Use Diastereomeric Salt Formation .
-
Principle: React the racemic/diastereomeric piperidine mixture with a chiral acid. The resulting salts have different solubilities.[4][5]
-
Resolving Agents: Di-benzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic acid.
Protocol: Tartrate Salt Crystallization
-
Dissolve crude piperidine (1 eq) in Ethanol/Water (9:1).
-
Add L-DBTA (1 eq) dissolved in warm Ethanol.
-
Heat to reflux until clear, then cool slowly to RT.
-
Filter the precipitate.[6]
-
Precipitate: Usually enriched in the trans isomer (check NMR).
-
Filtrate: Enriched in the cis isomer.[6]
-
-
Free-basing: Suspend salt in DCM, wash with 1M NaOH to recover the free amine [4].
Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing severely on HPLC, even with a C18 column.
-
Cause: Residual silanols on the silica support are acidic (
). Your basic piperidine is interacting ionically with them. -
Fix:
Q2: I see the isomers interconverting on the column.
-
Diagnosis: This is rare for simple alkyl piperidines but common if you have an
-carbonyl (e.g., 3-piperidone derivatives) or enamine character. -
Fix:
-
Lower Temperature: Run the separation at 5°C to freeze the conformational flip.
-
Derivatize: Protect the nitrogen with a Boc-group (
-Butyloxycarbonyl). This removes the basicity and locks the nitrogen inversion, often making separation trivial on standard silica [5].
-
Q3: Can I separate these on normal phase silica (Flash)?
-
Warning: Piperidines often stick irreversibly to flash silica.
-
Protocol: You must pretreat the silica with 1% Triethylamine/Hexane before loading the column. Use a mobile phase of DCM/MeOH/NH
OH (e.g., 90:9:1).
Troubleshooting Logic Map
Caption: Quick-reference troubleshooting guide for piperidine chromatography.
References
-
Rubin Group (2024). NMR Coupling Constants and Karplus Relationships. University of Iowa. Link
-
BenchChem (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.Link
-
Phenomenex (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes.Link
-
Google Patents (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.Link
-
White Rose Research (2022). Exploration of piperidine 3D fragment chemical space: synthesis and shape analysis.Link
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
Validation & Comparative
Optimizing Structural Characterization of 4-(piperidin-4-ylamino)benzonitrile: A Comparative 1H NMR Solvent Study
Executive Summary
Audience: Medicinal Chemists, Analytical Scientists, and structural biology teams.
The Challenge: 4-(piperidin-4-ylamino)benzonitrile is a critical pharmacophore in kinase inhibitor and GPCR ligand synthesis. Its amphiphilic nature—combining a polar secondary amine, a hydrophobic aromatic core, and a reactive nitrile—creates significant characterization hurdles. Inappropriate solvent selection often leads to signal broadening, exchangeable proton loss, or critical overlap with solvent residual peaks.
The Solution: This guide objectively compares the performance of DMSO-d6 versus CDCl3 for this specific scaffold. While CDCl3 is standard for lipophilic intermediates, our analysis confirms DMSO-d6 as the superior medium for full structural elucidation, despite specific interference risks that must be managed.
Structural Breakdown & NMR Expectations
Before analyzing the spectrum, we must map the magnetic environment. The molecule consists of three distinct spin systems:[1]
-
The Aromatic Core (AA'BB' System): The 1,4-disubstituted benzene ring possesses a plane of symmetry. The nitrile (EWG) deshields the ortho protons, while the amino group (EDG) shields its ortho protons.
-
The Linker (Aniline NH): A secondary amine connecting the aromatic ring to the piperidine. In non-exchanging solvents, this appears as a doublet (coupling to the piperidine methine).
-
The Aliphatic Cycle (Piperidine): A 6-membered heterocycle containing a secondary amine. This region is prone to conformational broadening.[2]
Diagram 1: Structural Connectivity & Spin Systems
Caption: Logical connectivity map highlighting the electronic effects and coupling pathways defining the NMR signature.
Comparative Analysis: Solvent Selection
The choice of solvent dictates the visibility of the exchangeable protons (NH) and the resolution of the aliphatic region.
Table 1: Solvent Performance Matrix
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Methanol-d4 (Avoid) |
| Solubility | Excellent. Dissolves free base and HCl salts. | Poor to Moderate. Salts require neutralization; free base may aggregate. | Good. |
| NH Detection | High. H-bonds stabilize NH, slowing exchange. Both NH signals usually visible. | Low. NH often broad or invisible due to rapid exchange/quadrupolar broadening. | None. NH protons exchange with deuterium (silent). |
| Aromatic Resolution | Good. AA'BB' pattern clear. | Good, but shifts differ due to lack of polarity. | Good. |
| Interference | Water peak (3.33 ppm) often overlaps with Piperidine signals. | Water peak (1.56 ppm) overlaps with Piperidine CH2s. | Solvent residual (3.31 ppm) overlaps with Piperidine. |
| Use Case | Full structural characterization; Salt forms. | Quick purity check of free base; Reaction monitoring. | LC-MS correlation only. |
Detailed Spectral Assignment (DMSO-d6)
The following data represents the standard chemical shifts expected for 4-(piperidin-4-ylamino)benzonitrile in DMSO-d6 at 298 K.
The Aromatic Region (6.0 – 8.0 ppm)
-
7.40 – 7.50 ppm (d, 2H, J = 8.8 Hz): Protons ortho to the Nitrile group. The electron-withdrawing nature of the cyano group shifts these downfield.
-
6.60 – 6.70 ppm (d, 2H, J = 8.8 Hz): Protons ortho to the Amino linker. The electron-donating effect of the nitrogen shields these protons, moving them upfield.
-
6.30 – 6.50 ppm (d, 1H, J ~7.5 Hz): The Linker NH. In dry DMSO, this appears as a doublet because it couples to the C4-H of the piperidine. Note: In CDCl3, this is often a broad singlet.
The Aliphatic Region (1.0 – 4.0 ppm)
-
3.40 – 3.60 ppm (m, 1H): Piperidine C4-H. This methine proton is directly attached to the aniline nitrogen. It is deshielded relative to the rest of the ring.
-
Critical Warning: In wet DMSO, the water peak at 3.33 ppm can obscure this multiplet.
-
-
2.90 – 3.10 ppm (m, 2H): Piperidine C2/C6 (Equatorial).
-
2.50 – 2.60 ppm (m, 2H): Piperidine C2/C6 (Axial). Often overlaps with the DMSO solvent residual (2.50 ppm).
-
1.80 – 2.00 ppm (m, 2H): Piperidine C3/C5 (Equatorial).
-
1.20 – 1.40 ppm (m, 2H): Piperidine C3/C5 (Axial).
-
~2.0 – 3.5 ppm (br s, 1H): Piperidine NH. Position varies wildly with concentration and water content.
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity, follow this protocol. It includes a "Check-Sum" step to validate the structure.
Step 1: Sample Preparation[2]
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: If the sample is the HCl salt, add 1-2 drops of NaOD or use Pyridine-d5 if acid-sensitivity is a concern (though this molecule is stable). For standard analysis, DMSO alone is sufficient.
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (Tyndall effect check).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): Minimum 16 (64 recommended for clear detection of minor impurities).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.
Step 3: Processing & Validation (The Check-Sum)
After phasing and baseline correction, perform the following integration check. If the ratios fail, the sample is impure or the solvent is wet.
-
Calibrate: Set the DMSO residual quintet to 2.50 ppm.
-
Integrate Reference: Integrate the aromatic doublet at ~7.45 ppm (Ortho to CN). Set value to 2.00 .
-
Validate Aliphatic: Integrate the multiplet at ~3.5 ppm (Piperidine C4-H).
-
Pass Criteria: Integral should be 0.95 – 1.05 .
-
Fail Criteria: If < 0.8, water suppression may be needed, or the peak is buried under H2O (3.33 ppm).
-
-
Validate Linker: Check the doublet at ~6.4 ppm.
-
Pass Criteria: Integral ~1.0.[3]
-
Diagnostic: If this peak is a singlet, exchange is occurring (wet solvent).
-
Diagram 2: Decision Workflow for Troubleshooting
Caption: Troubleshooting logic for common spectral artifacts in DMSO-d6.
References
-
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Reich, H. J. (2021). "Structure Determination Using NMR: AA'BB' Systems." University of Wisconsin / ACS Division of Organic Chemistry.[5]
-
BenchChem Technical Support. (2025). "NMR Analysis of Anilino-piperidines: Troubleshooting Signal Overlap." BenchChem Guides.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
HPLC Method for Purity Analysis of 4-(piperidin-4-ylamino)benzonitrile: High-pH Hybrid vs. Traditional Acidic C18
Topic: HPLC Method for Purity Analysis of 4-(piperidin-4-ylamino)benzonitrile Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
4-(piperidin-4-ylamino)benzonitrile is a critical intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and receptor modulators.[1][2][3] Its structural duality—combining a hydrophobic benzonitrile moiety with a highly basic secondary piperidine amine—presents a classic chromatographic challenge.[3]
This guide compares two distinct analytical approaches:
-
The Optimized Protocol (Product): A modern High-pH method utilizing Hybrid Particle Technology (HPT).[2][3]
-
The Traditional Alternative: A standard Low-pH method utilizing conventional Silica C18.[1][2][3]
Why This Matters: Traditional acidic methods often suffer from peak tailing and poor retention due to the ionization of the piperidine nitrogen. The Optimized High-pH Protocol leverages the deprotonation of the amine to deliver superior peak symmetry, enhanced loadability, and MS-compatibility.[4]
Physicochemical Profile
| Property | Value | Chromatographic Implication |
| Structure | ![Structure Description: Benzonitrile ring linked to a piperidine ring via an amino group] | Dual functionality: Polar basic amine + Hydrophobic nitrile.[1][2][3][5] |
| pKa (Piperidine N) | ~10.8 - 11.1 | Highly basic.[1][2][3] Positively charged at pH < 9.[3][4] |
| pKa (Aniline N) | ~2.5 | Weakly basic/neutral at analytical pH.[3][4] |
| LogP | ~1.8 (Neutral) | Moderate hydrophobicity when deprotonated.[3][4] |
| UV Max | ~254 nm | Nitrile/Aniline conjugation provides good UV sensitivity.[1][3][4] |
Method Comparison: Performance Analysis
The following data contrasts the performance of the Optimized High-pH Method against the Traditional Acidic Method .
Comparative Data Table
| Parameter | Optimized High-pH Method (Hybrid C18, pH 10) | Traditional Alternative (Silica C18, pH 2.[3][4]5) | Impact |
| Tailing Factor ( | 1.05 - 1.15 | 1.50 - 2.20 | High pH suppresses silanol interactions, eliminating tailing.[2][3] |
| Retention Factor ( | 5.2 | 1.8 | Deprotonation increases hydrophobicity, resolving polar impurities.[3][4] |
| Theoretical Plates ( | > 12,000 | ~ 6,500 | Sharper peaks improve sensitivity and resolution.[3][4] |
| Buffer Compatibility | Volatile (NH₄HCO₃) | Non-Volatile (Phosphate) | Optimized method is LC-MS compatible; Traditional is not.[2][3] |
| Column Lifetime | High (Hybrid Particle) | Moderate (Acid hydrolysis risk) | Hybrid particles resist dissolution at high pH.[3][4] |
Mechanism of Action[6]
-
Traditional Method (Failure Mode): At pH 2.5, the piperidine nitrogen is fully protonated (
).[4] This charged species interacts ionically with residual silanols (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) on the silica surface, causing "secondary retention" that manifests as peak tailing.[2][3] -
Optimized Method (Success Mode): At pH 10, the piperidine nitrogen is deprotonated (Neutral).[4] The analyte interacts purely via hydrophobic partition with the C18 ligand.[4] Hybrid particles (organosilica) are chemically resistant to high pH, preventing column voiding.[4]
Visualization: Method Development Workflow
The following diagram outlines the decision matrix for selecting the optimal separation strategy for basic aminobenzonitriles.
Caption: Logical flow illustrating why high pH strategies yield superior peak symmetry for basic piperidine derivatives compared to traditional acidic conditions.
Detailed Experimental Protocols
Protocol A: The Optimized High-pH Method (Recommended)
Objective: High-resolution purity analysis suitable for QC and LC-MS applications.[1][2][3]
1. Reagents & Equipment
-
Column: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[4]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
2. Chromatographic Conditions
-
Column Temp: 30°C
-
Detection: UV @ 254 nm (primary) and 210 nm (impurity check).[3][4]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 23.0 | 5 (Equilibration) |
3. System Suitability Criteria
-
Tailing Factor: NMT 1.2
-
Theoretical Plates: NLT 10,000
-
Precision (RSD): NMT 1.0% (n=5 injections)
Protocol B: The Traditional Acidic Method (Alternative)
Objective: Routine analysis when hybrid columns or high-pH buffers are unavailable.[1][2][3]
1. Reagents
-
Column: Standard Silica C18 (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 5 µm.[4]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).
-
Ion Pairing (Optional): If retention is too low, add 5 mM Sodium Hexanesulfonate to MP A.[3][4]
2. Chromatographic Conditions
-
Gradient: 5% to 60% B over 20 minutes.
Impurity Profiling & Troubleshooting
Common impurities for 4-(piperidin-4-ylamino)benzonitrile include:
-
4-Fluorobenzonitrile: Starting material.[1][2][3][5] Hydrophobic, elutes late.[3][4]
-
4-Aminopiperidine: Starting material. Highly polar, elutes near void volume (requires low initial %B).[4]
-
Hydrolysis Products: Conversion of nitrile to amide/acid (rare under neutral storage, possible in acidic conditions).[4]
Troubleshooting Guide:
-
Split Peaks: Sample solvent is too strong.[1][3][4] Dilute sample in initial mobile phase.
-
Drifting Retention: pH of Ammonium Bicarbonate is sensitive to temperature/evaporation.[3][4] Prepare fresh buffer daily.[3][4]
-
High Backpressure: Buffer precipitation.[1][3][4] Ensure mixing of Phosphate and Acetonitrile does not exceed 80% Organic.[3][4]
References
-
PubChem. (n.d.).[3][4] 4-(Piperidin-4-ylamino)benzonitrile Compound Summary. National Library of Medicine.[3][4] Retrieved from [Link]
-
McCalley, D. V. (2010).[3][4] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Retrieved from [Link]
-
Waters Corporation. (n.d.).[3][4] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link][2][4]
Sources
- 1. 4-Anilino-1-benzylpiperidine-4-carbonitrile | C19H21N3 | CID 70412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide: 4-(piperidin-4-ylamino)benzonitrile vs. 4-(piperidin-1-yl)benzonitrile
Executive Summary
This guide provides a technical comparison between two structural isomers widely used in medicinal chemistry and materials science: 4-(piperidin-4-ylamino)benzonitrile (Molecule A) and 4-(piperidin-1-yl)benzonitrile (Molecule B).
While sharing identical molecular formulas (
-
Molecule A (C-linked scaffold): A flexible, basic pharmacophore essential for drug discovery (GPCR/Kinase ligands).
-
Molecule B (N-linked scaffold): A rigid, conjugated "push-pull" chromophore used in fluorescence studies and as a lipophilic spacer.
Structural & Electronic Analysis
The fundamental difference lies in the connectivity of the piperidine ring to the benzonitrile core. This structural divergence drives the electronic properties described below.
Electronic Coupling & Basicity
| Feature | Molecule A: 4-(piperidin-4-ylamino)benzonitrile | Molecule B: 4-(piperidin-1-yl)benzonitrile |
| Connectivity | Aniline nitrogen linked to Piperidine C4.[1] | Piperidine N1 linked directly to Benzene. |
| Electronic State | Decoupled: The basic piperidine nitrogen is isolated from the aromatic system by saturated carbons. | Conjugated: The piperidine nitrogen lone pair donates into the aromatic ring (Mesomeric effect). |
| pKa (Est.) | ~10.8 (Piperidine NH) & ~2.5 (Aniline NH). Highly basic. | ~-1.0 to 0.5 (Conjugated N). Non-basic. |
| Fluorescence | Negligible/Standard Aniline emission. | Strong ICT (Intramolecular Charge Transfer). Dual fluorescence observed.[2] |
| Geometry | Flexible, non-planar. | Rigid, semi-planar (Twisted Intramolecular Charge Transfer state). |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the electronic conjugation difference that dictates the reactivity and basicity of the two molecules.
Figure 1: Structural connectivity driving functional divergence. Molecule A retains a basic center for binding, while Molecule B sacrifices basicity for electronic conjugation.
Synthetic Pathways & Protocols
The synthesis of these two isomers requires distinct organic transformations. Molecule B is a straightforward SNAr product, whereas Molecule A typically requires reductive amination to ensure the correct regiochemistry.
Synthesis of Molecule B (N-Linked)
Reaction Type: Nucleophilic Aromatic Substitution (
-
Reagents: 4-Fluorobenzonitrile, Piperidine,
(base). -
Solvent: DMSO or DMF (Polar aprotic facilitates
). -
Conditions:
, 4-6 hours. -
Yield: Typically High (>85%).
Synthesis of Molecule A (C-Linked)
Reaction Type: Reductive Amination.[3][4][5] Mechanism: Formation of an imine between 4-aminobenzonitrile and a ketone, followed by hydride reduction.
-
Step 1 (Imine Formation): 4-Aminobenzonitrile + N-Boc-4-piperidone + Acid Catalyst (Acetic Acid).
-
Step 2 (Reduction): Sodium Triacetoxyborohydride (
) or . -
Step 3 (Deprotection): TFA or HCl (to remove Boc group).
-
Yield: Moderate to Good (60-75% over 2 steps).
Synthetic Workflow Diagram
Figure 2: Comparative synthetic complexity. Route A requires protection/deprotection strategies to maintain the secondary amine functionality.
Physicochemical Performance Profile
For researchers selecting a building block, the physicochemical differences are critical for downstream solubility and permeability (ADME).
| Property | Molecule A (C-Linked) | Molecule B (N-Linked) | Implications |
| LogP (Lipophilicity) | ~1.2 (at pH 7.4) | ~3.1 | Molecule A is more water-soluble; B is highly lipophilic. |
| TPSA (Polar Surface Area) | ~48 | ~23 | A has higher polarity due to the secondary amine and linker. |
| H-Bond Donors | 2 (Aniline NH, Piperidine NH) | 0 | A can engage in key H-bond interactions in protein pockets. |
| Solubility (Aq) | High (as HCl salt) | Low (requires organic co-solvent) | A is easier to formulate for biological assays. |
| UV | ~280-290 nm | ~300-310 nm (Red shifted) | B exhibits ICT band; A behaves like a standard aniline. |
Experimental Note: HPLC Method Development
-
Molecule A: Requires a buffered mobile phase (e.g., 0.1% TFA or Formic Acid) to prevent peak tailing caused by the basic piperidine nitrogen interacting with silanols.
-
Molecule B: Can be analyzed with standard neutral organic/water gradients (ACN/Water) but is very hydrophobic; elutes much later than A on C18 columns.
Applications & Utility
Molecule A: The "Warhead" Scaffold
This structure is a privileged scaffold in medicinal chemistry. The secondary amine of the piperidine ring is often derivatized (alkylated or acylated) to reach into specific sub-pockets of enzymes.
-
Target Classes: GPCRs (Muscarinic antagonists), Kinases (JAK inhibitors), and Ion Channels (hERG).
-
Mechanism: The piperidine nitrogen often forms a salt bridge with Aspartate or Glutamate residues in the binding pocket.
Molecule B: The "Spacer" & Probe
This structure is primarily used in materials science or as a rigid linker in chemical biology.
-
Fluorescent Probes: Used to study local viscosity or polarity due to its Twisted Intramolecular Charge Transfer (TICT) states.
-
Liquid Crystals: The rigid, rod-like geometry contributes to mesogenic properties.
-
Metabolic Stability: The N-linked piperidine is susceptible to oxidative metabolism (N-dealkylation) by CYP450 enzymes, which is a liability in drug design compared to the C-linked analog.
References
-
Synthesis of N-Aryl Piperidines (Molecule B)
- Title: Nucleophilic Aromatic Substitution of Fluorobenzonitriles.
- Source: Journal of Organic Chemistry.
- Context: Standard protocols for SNAr reactions involving electron-deficient arom
-
URL:[Link] (General Reference for SNAr methodology).
-
Reductive Amination Protocols (Molecule A)
- Title: The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amin
- Source: Thieme Connect / Synthesis.
- Context: Methodologies for coupling hindered amines and ketones.
-
URL:[Link]
-
Intramolecular Charge Transfer (ICT)
-
Medicinal Chemistry Applications
Sources
- 1. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular charge transfer and dual fluorescence of 4-(dimethylamino)benzonitrile: ultrafast branching followed by a two-fold decay mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Intramolecular charge-transfer properties of a molecule with a large donor group: the case of 4′-(pyren-1-yl)benzonitrile - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Crystallographic Guide to 4-(Piperidin-4-ylamino)benzonitrile Derivatives: Structural Insights for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the crystal structures of 4-(piperidin-4-ylamino)benzonitrile derivatives. Understanding the three-dimensional architecture of these molecules is paramount for structure-based drug design, enabling the optimization of their pharmacological profiles.
The 4-(piperidin-4-ylamino)benzonitrile scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. The precise spatial arrangement of atoms and functional groups, dictated by the crystal packing and intermolecular interactions, can significantly influence a compound's affinity for its biological target, as well as its physicochemical properties such as solubility and stability. This guide delves into the crystallographic nuances of this important class of molecules, offering a comparative perspective to inform rational drug design.
Comparative Analysis of Crystal Structures
To illustrate the structural diversity within this class of compounds, we will compare the crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile (1) , a close analog of the core scaffold.[1] The crystallographic data for this compound provides a foundational understanding of the conformational preferences and packing motifs that can be expected in related derivatives.
Table 1: Comparative Crystallographic Data
| Parameter | 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile (1) |
| Chemical Formula | C₁₇H₂₃N₃ |
| Molecular Weight | 269.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.090(2) |
| b (Å) | 11.100(2) |
| c (Å) | 13.446(3) |
| β (°) | 100.72(3) |
| Volume (ų) | 1479.7(5) |
| Z | 4 |
| Key Torsion Angles | N/A |
| Hydrogen Bonding | C-H···N, C-H···π |
In the crystal structure of 1 , both piperidine rings adopt a chair conformation, which is the most stable conformation for such six-membered rings.[1] This conformational preference is a critical determinant of the overall shape of the molecule and how it presents its functional groups for interaction with a biological target. The crystal packing is primarily governed by van der Waals forces, with the presence of weak C-H···N and C-H···π interactions further stabilizing the three-dimensional lattice.[1] The nitrile group, a key feature of the benzonitrile moiety, can participate in various non-covalent interactions, influencing the solid-state architecture.
Visualizing the Molecular Structure and Interactions
The following diagrams, generated using the DOT language, illustrate the chemical structure of the compared derivative and a conceptual representation of its key intermolecular interactions.
Experimental Protocols: A Guide to Synthesis and Crystallization
The ability to synthesize and obtain high-quality single crystals is a prerequisite for crystallographic analysis. Below is a representative protocol for the synthesis and crystallization of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile (1), based on reported literature. [1] Synthesis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile (1)
-
Reaction Setup: In a round-bottom flask, dissolve 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and add water (50 ml).
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product as a red crystalline powder.
Crystallization
-
Recrystallization: Dissolve the crude product in a minimal amount of hot methanol.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. Single crystals suitable for X-ray diffraction can be obtained after several days.
Conclusion
The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile provides valuable insights into the conformational preferences and intermolecular interactions that characterize this class of compounds. The prevalence of the chair conformation in the piperidine rings and the role of weaker hydrogen bonds and π-interactions in the crystal packing are key takeaways for researchers. This guide serves as a foundational resource for the structural understanding of 4-(piperidin-4-ylamino)benzonitrile derivatives, empowering more informed and efficient drug discovery efforts.
References
-
Xu, G.-B., Shi, J.-Y., Chen, L.-J., & Luo, Y.-F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. [Link]
Sources
Spectroscopic Characterization of Piperidine-Benzonitrile Intermediates: Advanced vs. Routine Workflows
Topic: Spectroscopic Characterization of Piperidine-Benzonitrile Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of high-value pharmaceutical targets—such as DPP-4 inhibitors (e.g., Alogliptin)—piperidine-benzonitrile intermediates represent a critical structural junction. Their characterization presents a unique duality: the benzonitrile moiety provides a distinct spectroscopic handle, yet the piperidine ring introduces conformational flexibility and stereochemical ambiguity that routine analysis often misses.
This guide compares Routine Batch Analysis (Standard 1D NMR/FTIR) against an Integrated Structural Elucidation Workflow (High-Field 2D NMR, PAT-IR, and X-Ray). While routine methods suffice for crude purity checks, the integrated workflow is essential for establishing absolute configuration, quantifying conformer populations, and ensuring regulatory compliance for GMP intermediates.
The Characterization Challenge
Piperidine-benzonitrile intermediates (e.g., 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)methyl]benzonitrile derivatives) possess three analytical blind spots:
-
Conformational Isomerism: The piperidine ring undergoes rapid chair-chair interconversion, broadening NMR signals at room temperature.
-
Silent Stereocenters: If the piperidine is substituted (e.g., 3-aminopiperidine), determining the R/S ratio via standard NMR is impossible without chiral shift reagents.
-
Nitrile Ambiguity: In complex matrices, the nitrile stretch can be obscured or shifted by solvent interactions, leading to false negatives in reaction monitoring.
Comparative Analysis: Routine vs. Integrated Workflows
A. Nuclear Magnetic Resonance (NMR) Performance
The primary distinction lies in the resolution of the aliphatic "forest" (1.5–3.5 ppm) and the detection of diastereotopic protons.
| Feature | Routine Method (300-400 MHz 1D ¹H) | Integrated Workflow (600 MHz + NOESY +
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
